2-Cyclohexylidenehydrazine-1-carbodithioic acid
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Overview
Description
2-Cyclohexylidenehydrazine-1-carbodithioic acid is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of hydrazine derivatives and is characterized by the presence of a cyclohexylidene group attached to a hydrazine-1-carbodithioic acid moiety. This compound has garnered interest due to its potential biological activities and its role in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidenehydrazine-1-carbodithioic acid typically involves the reaction of cyclohexanone with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acid to facilitate the formation of the desired product. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the product in a pure form .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on an industrial scale would likely involve similar reaction conditions with optimization for larger batch sizes. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidenehydrazine-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazine derivatives, and substituted hydrazine compounds .
Scientific Research Applications
2-Cyclohexylidenehydrazine-1-carbodithioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclohexylidenehydrazine-1-carbodithioic acid involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, it can interact with thiol groups in proteins, leading to potential inhibition of enzyme activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide: Known for its use as a corrosion inhibitor.
2-Cyclohexylidenehydrazine-1-carbothioamide: A closely related compound with similar structural features.
Uniqueness
2-Cyclohexylidenehydrazine-1-carbodithioic acid stands out due to its unique combination of a cyclohexylidene group and a hydrazine-1-carbodithioic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
(cyclohexylideneamino)carbamodithioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c10-7(11)9-8-6-4-2-1-3-5-6/h1-5H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPFEVSVSAXKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=S)S)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590836 |
Source
|
Record name | 2-Cyclohexylidenehydrazine-1-carbodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198059-89-1 |
Source
|
Record name | 2-Cyclohexylidenehydrazine-1-carbodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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